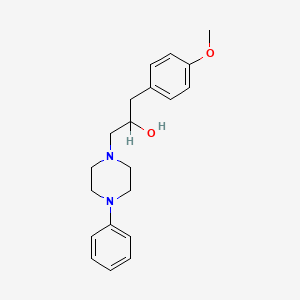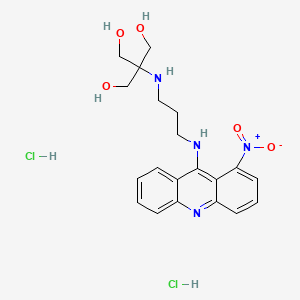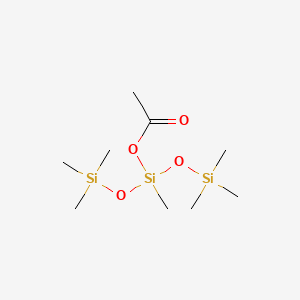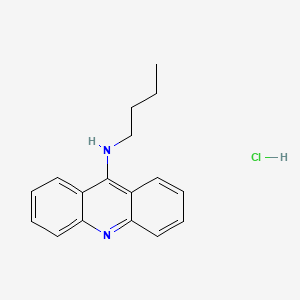![molecular formula C10H14OS B14453501 {1-[(Methylsulfanyl)methoxy]ethyl}benzene CAS No. 72323-38-7](/img/structure/B14453501.png)
{1-[(Methylsulfanyl)methoxy]ethyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[(Methylsulfanyl)methoxy]ethyl}benzene: is an organic compound characterized by the presence of a benzene ring substituted with a methylsulfanyl and methoxy group attached to an ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of {1-[(Methylsulfanyl)methoxy]ethyl}benzene typically involves the reaction of benzene with appropriate methylsulfanyl and methoxyethyl reagents under controlled conditions. One common method includes the alkylation of benzene with {1-[(methylsulfanyl)methoxy]ethyl} chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: {1-[(Methylsulfanyl)methoxy]ethyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the methylsulfanyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Cleavage of the methylsulfanyl group to yield a simpler benzene derivative.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
Chemistry: {1-[(Methylsulfanyl)methoxy]ethyl}benzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique functional groups make it a valuable building block for the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Medicine: Potential applications in medicine include the development of new drugs targeting specific enzymes or receptors. The compound’s structural features may allow for the design of molecules with improved pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including fragrances and flavorings, due to its unique aromatic properties.
Mécanisme D'action
The mechanism of action of {1-[(Methylsulfanyl)methoxy]ethyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group can participate in nucleophilic or electrophilic interactions, while the methoxy group can influence the compound’s electronic properties. These interactions can modulate the activity of target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- {1-[(Methylsulfanyl)methoxy]ethyl}benzene
- {1-[(Methylsulfanyl)methoxy]ethyl}toluene
- {1-[(Methylsulfanyl)methoxy]ethyl}phenol
Comparison: Compared to similar compounds, this compound is unique due to the presence of both methylsulfanyl and methoxy groups on the ethyl chain. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications. The presence of the benzene ring also contributes to its stability and reactivity, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
72323-38-7 |
|---|---|
Formule moléculaire |
C10H14OS |
Poids moléculaire |
182.28 g/mol |
Nom IUPAC |
1-(methylsulfanylmethoxy)ethylbenzene |
InChI |
InChI=1S/C10H14OS/c1-9(11-8-12-2)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
Clé InChI |
VWQOUROWKONMGH-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)OCSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


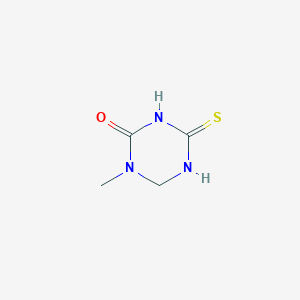
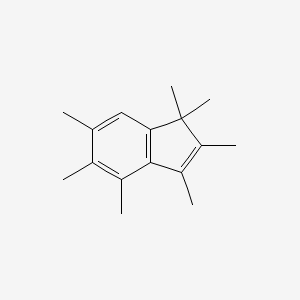
![2,5-Diazabicyclo[2.1.0]pentane](/img/structure/B14453448.png)
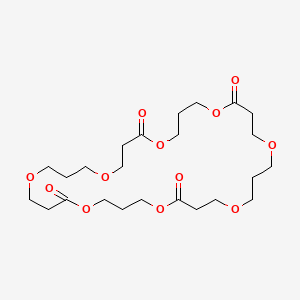


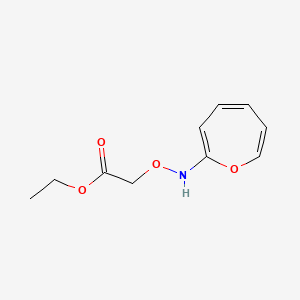
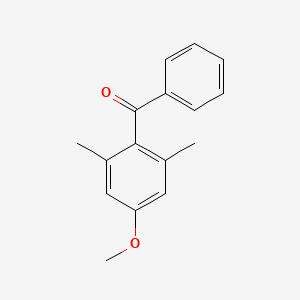
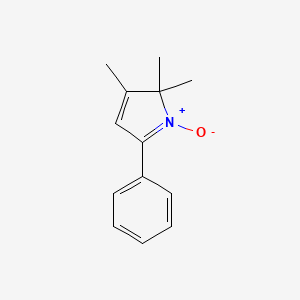
![Acetamide, N-([1,1'-biphenyl]-2-ylmethyl)-2-(diethylamino)-](/img/structure/B14453500.png)
